molecular formula C10H10O4 B8362911 5-Ethoxy-1,3-benzodioxole-4-carbaldehyde

5-Ethoxy-1,3-benzodioxole-4-carbaldehyde

Cat. No.: B8362911
M. Wt: 194.18 g/mol
InChI Key: WIMQAPHMJJTFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-1,3-benzodioxole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

5-ethoxy-1,3-benzodioxole-4-carbaldehyde

InChI

InChI=1S/C10H10O4/c1-2-12-8-3-4-9-10(7(8)5-11)14-6-13-9/h3-5H,2,6H2,1H3

InChI Key

WIMQAPHMJJTFJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)OCO2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon to a stirred solution of 5-hydroxy-1,3-benzodioxole-4-carbaldehyde (0.151 g, 0.91 mmol) and K2CO3 (1 eq) in dry N,N-dimethylformamide (2 ml) ethyl-bromide (1 eq) was added. The mixture was stirred at room temperature for 18 h until the starting material had been consumed (monitored by TLC). Then the mixture was poured onto ice water (15 ml). This aqueous phase was extracted with ethyl acetate (1×40 ml, then 2×15 ml) and the combined organic phases were washed with water and dried over anhydrous MgSO4. The solvent was evaporated in vacuo, and the crude product was purified by column chromatography with a mixture of n-hexane:ethyl acetate (4:1) as the eluent.
Quantity
0.151 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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